molecular formula C23H29N3O4 B5009710 1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone

1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone

Cat. No. B5009710
M. Wt: 411.5 g/mol
InChI Key: YNFDWAFAEHOCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone, commonly known as BSI-201, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair pathways. The inhibition of PARP has shown promising results in the treatment of various types of cancer, making BSI-201 an important drug candidate in the field of oncology.

Mechanism of Action

The mechanism of action of BSI-201 involves the inhibition of PARP, an enzyme that plays a crucial role in DNA repair pathways. PARP is involved in the repair of single-strand DNA breaks, which occur frequently during DNA replication. Inhibition of PARP leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BSI-201 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. BSI-201 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and temozolomide.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSI-201 is its specificity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in DNA repair pathways and for evaluating the potential of PARP inhibitors as cancer therapeutics. However, one of the limitations of BSI-201 is its relatively low potency compared to other PARP inhibitors. Additionally, the synthesis of BSI-201 is complex and time-consuming, which may limit its use in large-scale studies.

Future Directions

The development of more potent PARP inhibitors is an active area of research, and several PARP inhibitors are currently in clinical trials for the treatment of cancer. Future studies could focus on the combination of PARP inhibitors with other chemotherapeutic agents to improve their efficacy. Additionally, the role of PARP inhibition in other diseases, such as neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of BSI-201 involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydro-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(3-aminophenoxy)-2-propanol to form the corresponding ether. The final step involves the reaction of the ether with 1,4-bis(piperidin-1-yl)butane-1,4-dione to form BSI-201.

Scientific Research Applications

BSI-201 has been extensively studied for its potential use in cancer therapy. The inhibition of PARP by BSI-201 leads to the accumulation of DNA damage, ultimately leading to cell death. This mechanism of action has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes. BSI-201 has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

1-[3-[[3-(4-piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17(27)18-6-5-7-20(14-18)29-16-21-15-22(24-30-21)23(28)26-12-8-19(9-13-26)25-10-3-2-4-11-25/h5-7,14-15,19H,2-4,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDWAFAEHOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.